molecular formula C6H11F3O B2781102 (2S)-1,1,1-trifluorohexan-2-ol CAS No. 1567870-66-9

(2S)-1,1,1-trifluorohexan-2-ol

Cat. No.: B2781102
CAS No.: 1567870-66-9
M. Wt: 156.148
InChI Key: XEFMITHAWQJMRT-YFKPBYRVSA-N
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Description

(2S)-1,1,1-Trifluorohexan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol structure. One common method is the reduction of (2S)-1,1,1-trifluorohexan-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of (2S)-1,1,1-trifluorohexan-2-one. This process is optimized for high yield and purity, often utilizing palladium or platinum catalysts under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (2S)-1,1,1-Trifluorohexan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2S)-1,1,1-trifluorohexan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to (2S)-1,1,1-trifluorohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products:

    Oxidation: (2S)-1,1,1-Trifluorohexan-2-one.

    Reduction: (2S)-1,1,1-Trifluorohexane.

    Substitution: Various substituted hexan-2-ol derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-1,1,1-Trifluorohexan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems due to the presence of the trifluoromethyl group, which can influence metabolic pathways.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated analogs for improved efficacy and stability.

    Industry: Utilized in the production of specialty chemicals and materials that benefit from the unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which (2S)-1,1,1-trifluorohexan-2-ol exerts its effects is largely dependent on the trifluoromethyl group. This group can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with specific molecular targets. The pathways involved often include interactions with enzymes and receptors that are sensitive to the presence of fluorine atoms, leading to altered biochemical responses.

Comparison with Similar Compounds

  • (2S)-1,1,1-Trifluoropropan-2-ol
  • (2S)-1,1,1-Trifluorobutan-2-ol
  • (2S)-1,1,1-Trifluoropentan-2-ol

Comparison: Compared to these similar compounds, (2S)-1,1,1-trifluorohexan-2-ol has a longer carbon chain, which can influence its physical properties such as boiling point and solubility. The presence of the trifluoromethyl group in all these compounds imparts similar electronic effects, but the length of the carbon chain can affect their reactivity and interactions with other molecules. This compound is unique in its balance of hydrophobic and hydrophilic properties, making it particularly useful in applications where such a balance is crucial.

Properties

IUPAC Name

(2S)-1,1,1-trifluorohexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMITHAWQJMRT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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